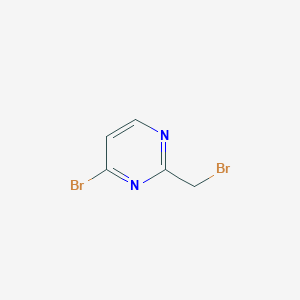
4-Bromo-2-(bromomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H4Br2N2 It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other coupled products.
Reduction Reactions: Products are de-brominated pyrimidine derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)pyrimidine involves its ability to act as an electrophile due to the presence of bromine atoms. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(4-morpholino)pyrimidine
- 4-(Bromomethyl)pyridine
- 2-(Bromomethyl)-6-methylpyridine
Comparison
4-Bromo-2-(bromomethyl)pyrimidine is unique due to its dual bromine substitution, which provides it with distinct reactivity compared to similar compounds. For instance, 5-Bromo-2-(4-morpholino)pyrimidine has a morpholine group that alters its reactivity and applications. Similarly, 4-(Bromomethyl)pyridine and 2-(Bromomethyl)-6-methylpyridine differ in their substitution patterns and resulting chemical behavior.
Propriétés
Formule moléculaire |
C5H4Br2N2 |
|---|---|
Poids moléculaire |
251.91 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)pyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |
Clé InChI |
AYWFVHULSUVJKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


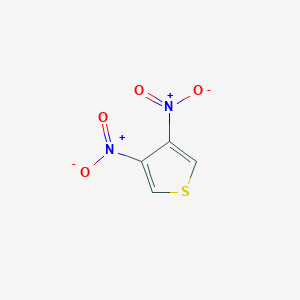
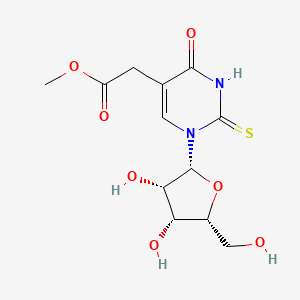
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
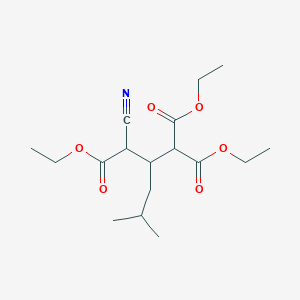
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)

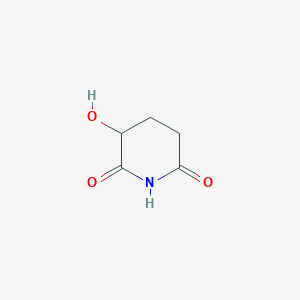

![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
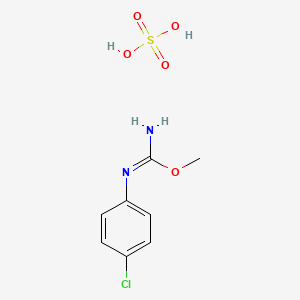
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
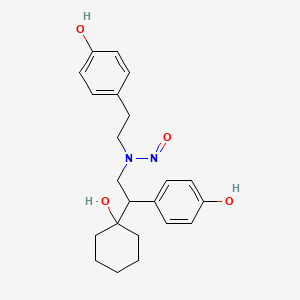
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

